molecular formula C21H21BrN4O3S B11251880 N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11251880
M. Wt: 489.4 g/mol
InChI Key: HNJZMDHZMYLKLD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a brominated aromatic ring, a triazole moiety, and a benzodioxepin ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.

    Benzodioxepin Ring Synthesis: This ring is often formed through a condensation reaction between catechol derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The triazole and benzodioxepin rings are then coupled using a sulfanyl linkage, often facilitated by thiol reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The brominated aromatic ring is introduced through a nucleophilic substitution reaction, where the bromine atom is substituted with the desired acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic bromine, leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole moiety.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely multifaceted, involving interactions with various molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzodioxepin ring may interact with cellular receptors, modulating signal transduction pathways. The brominated aromatic ring can enhance binding affinity to specific targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, a benzodioxepin ring, and a brominated aromatic ring. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21BrN4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21BrN4O3S/c1-13-10-15(5-6-16(13)22)23-19(27)12-30-21-25-24-20(26(21)2)14-4-7-17-18(11-14)29-9-3-8-28-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,27)

InChI Key

HNJZMDHZMYLKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4)Br

Origin of Product

United States

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